molecular formula C20H17NO2 B12599520 2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide CAS No. 916165-60-1

2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B12599520
CAS No.: 916165-60-1
M. Wt: 303.4 g/mol
InChI Key: UEVNFGOJMOFBPC-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide is an organic compound that features a biphenyl group and a hydroxyphenyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-aminobiphenyl with 4-hydroxyphenylacetic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetamide: Shares the hydroxyphenyl group but lacks the biphenyl structure.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide is unique due to its combination of biphenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

916165-60-1

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H17NO2/c22-19-12-10-18(11-13-19)21-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13,22H,14H2,(H,21,23)

InChI Key

UEVNFGOJMOFBPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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